molecular formula C8H5NO3 B1588169 5-Isocyanato-1,3-benzodioxole CAS No. 69922-28-7

5-Isocyanato-1,3-benzodioxole

Cat. No. B1588169
CAS RN: 69922-28-7
M. Wt: 163.13 g/mol
InChI Key: GTTXYMVUACJZRG-UHFFFAOYSA-N
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Description

5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3 . It is also known as IBO or Isatoic anhydride benzodioxole.


Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives has been reported in several studies . For instance, one study described the synthesis of 1,3-benzodioxol-5-ethanol from 1,3-benzodioxole through reactions of Friedel-Crafts reaction, Wolff-Kishner-Huang, and reduction .


Molecular Structure Analysis

The molecular structure of 5-Isocyanato-1,3-benzodioxole consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 163.130 Da .

Scientific Research Applications

Application in Cancer Treatment

  • Specific Scientific Field: Medical Science - Oncology
  • Summary of the Application: 1,3-Benzodioxole derivatives, which include 5-Isocyanato-1,3-benzodioxole, have been found to improve the anti-tumor efficiency of arsenicals . Arsenicals have been widely used in the treatment of cancers such as leukemia and other tumors .
  • Methods of Application or Experimental Procedures: Inspired by the metabolism of stiripentol, the 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .
  • Results or Outcomes: The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .

Application in Continuous Acylation Process

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: 5-Isocyanato-1,3-benzodioxole is used in the continuous acylation of 1,3-benzodioxole . This process is important in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
  • Methods of Application or Experimental Procedures: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity . Moreover, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
  • Results or Outcomes: In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Application in Synthesis of Complex Molecules

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 5-Isocyanato-1,3-benzodioxole is a crucial intermediate in the manufacture of complex molecules . It is notable in the synthesis of pharmaceuticals, agrochemicals, and aromatic compounds .
  • Methods of Application or Experimental Procedures: The synthesis of 1,3-Benzodioxole typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source .
  • . The presence of oxygen atoms in the ring increases the electron density, which can facilitate substitution reactions, making 1,3-benzodioxole an important component in organic synthesis .

Application in Anti-Tumor Efficiency of Arsenicals

  • Specific Scientific Field: Medical Science - Oncology
  • Summary of the Application: 1,3-Benzodioxole derivatives, including 5-Isocyanato-1,3-benzodioxole, have been found to improve the anti-tumor efficiency of arsenicals . Arsenicals have been widely used in the treatment of cancers such as leukemia and other tumors .
  • Methods of Application or Experimental Procedures: Inspired by the metabolism of stiripentol, the 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were conjugated with arsenical precursors . The fabricated arsenicals were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors .
  • Results or Outcomes: The fabricated arsenicals performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo . The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs .

Application in Synthesis of Bioactive Molecules

  • Specific Scientific Field: Chemical Engineering
  • Summary of the Application: 5-Isocyanato-1,3-benzodioxole is used in the continuous acylation of 1,3-benzodioxole . This process is important in the synthesis of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .
  • Methods of Application or Experimental Procedures: The acylation of 1,3-benzodioxole was studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . The reaction was run continuously for 6 hours, showing excellent stability and selectivity . Moreover, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
  • Results or Outcomes: In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .

Safety And Hazards

Safety data sheets suggest that 1,3-Benzodioxole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A study on 1,3-Benzodioxole derivatives suggests that these compounds can improve the anti-tumor efficiency of arsenicals . The study indicates that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of these compounds may be effective for enhancing root growth and crop production .

properties

IUPAC Name

5-isocyanato-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXYMVUACJZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411209
Record name 5-isocyanato-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanato-1,3-benzodioxole

CAS RN

69922-28-7
Record name 3,4-(Methylenedioxy)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69922-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isocyanato-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxol-5-yl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 3,4-methylenedioxyaniline (275 mg; 2.0 mmol) in toluene (15 ml) and phosgene (4.75 ml; 20% in toluene; 9 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4-methylenedioxyphenylisocyanate. The crude product was added to 3-[4-(2-chlorophenyl) -1-piperazinyl]propanol (510 mg; 2.0 mmol) in toluene (30 ml) was refluxed for 16 h. The reaction mixture was then concentrated and submitted to flash chromatography on silica gel 60 eluting with toluene graduated to toluene/ethyl acetate (1:3). The product was taken up in ethanol which was treated with hydrogen chloride in ether. Recrystallization from methanol/ether afforded 550 mg of the title compound. M.p. 211°-213° C. MS (70 eV): m/z 37%, M+), 254 (28), 209 (100), 163 (75), 138 (32), 70 (42).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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